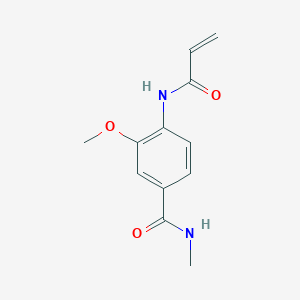

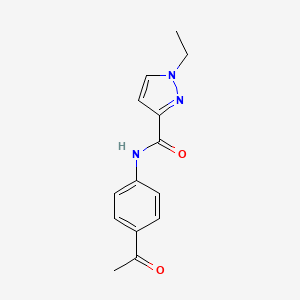

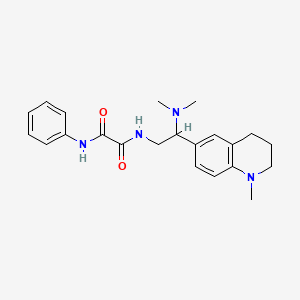

![molecular formula C18H16FN3O3S2 B2923439 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 893971-17-0](/img/structure/B2923439.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C12H13N3O2S2. Its average mass is 295.380 Da and its monoisotopic mass is 295.044922 Da . It is derived from the imidazo[2,1-b][1,3]thiazole system .

Synthesis Analysis

The imidazo[2,1-b][1,3]thiazole system, from which this compound is derived, can be assembled through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Chemical Reactions Analysis

6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones, which are related to this compound, have been shown to react with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism . This results in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Applications De Recherche Scientifique

Anticancer Activity

The imidazo[2,1-b][1,3]thiazole moiety is recognized for its potential in anticancer therapy. Compounds with this structure have been studied for their ability to suppress the growth of cancer cells, particularly in kidney cancer, prostate cancer, colon cancer, and leukemia . The specific compound you’ve mentioned may serve as a lead structure for developing new anticancer agents.

Antimicrobial and Antibacterial Properties

Derivatives of imidazo[2,1-b][1,3]thiazole have been shown to exhibit significant antimicrobial and antibacterial activity. This makes them valuable for research into new antibiotics and treatments for bacterial infections .

Anthelmintic Applications

Partially hydrogenated derivatives of imidazo[2,1-b][1,3]thiazole, such as levamisole, are well-known anthelmintics. They are used to treat parasitic worm infestations in humans and animals. The compound could be explored for similar applications .

Antiviral Drugs

Imidazo[2,1-b][1,3]thiazole derivatives are also explored for their antiviral properties. They could potentially be used in the synthesis of drugs targeting various viral infections .

Asymmetric Synthesis Catalysts

The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities to use them as catalysts in asymmetric synthesis. This application is particularly relevant in the field of synthetic organic chemistry, where enantioselective reactions are crucial .

Immunomodulatory Agents

Compounds with an imidazo[2,1-b][1,3]thiazole framework have been identified as immunomodulatory agents. They can modulate the immune system, which is beneficial for treating autoimmune diseases and enhancing vaccine efficacy .

Tuberculostatic Agents

The imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their tuberculostatic activity. This application is critical in the fight against tuberculosis, a major global health issue .

Antioxidants

These compounds are also being studied for their antioxidant properties, which could be useful in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Mécanisme D'action

Target of Action

It is known that imidazo[2,1-b][1,3]thiazole derivatives have been identified as potent scaffolds for a variety of pharmaceutical applications . They have been used as anticancer, antioxidant, antitubercular, anti-Alzheimer, antiviral, anti-inflammatory, and apoptotic agents .

Mode of Action

It is known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone

Biochemical Pathways

It is known that imidazo[2,1-b][1,3]thiazole derivatives have been used in a variety of applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

It is known that imidazo[2,1-b][1,3]thiazole derivatives have shown a range of biological activities, including anticancer, antioxidant, antitubercular, anti-alzheimer, antiviral, anti-inflammatory, and apoptotic effects .

Action Environment

It is known that the reaction conditions for the synthesis of similar compounds were mild enough for the inclusion of a variety of functional groups .

Propriétés

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S2/c1-25-17-6-5-14(10-15(17)19)27(23,24)21-13-4-2-3-12(9-13)16-11-22-7-8-26-18(22)20-16/h2-6,9-11,21H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVKSJZGPQDAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

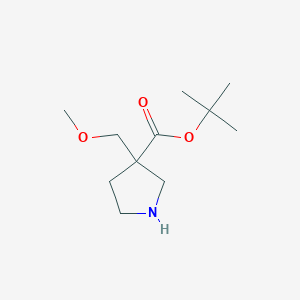

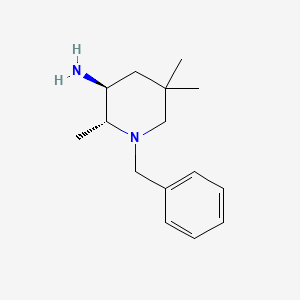

![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)

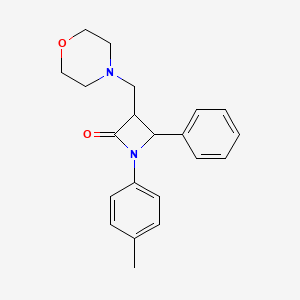

![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)

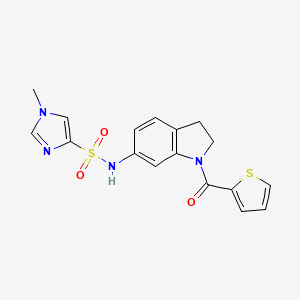

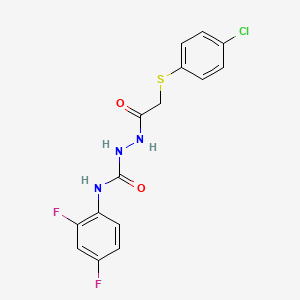

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)